molecular formula C10H21ClN2O2 B1520078 (S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 960283-58-3

(S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1520078
CAS No.: 960283-58-3
M. Wt: 236.74 g/mol
InChI Key: CAKKNXNGNSFBHG-QRPNPIFTSA-N
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Description

“(S)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the IUPAC name "methyl (S)-2-methylpiperazine-1-carboxylate hydrochloride" . It is often used in research and development .


Synthesis Analysis

The synthesis of monosubstituted piperazine derivatives, such as “this compound”, can be achieved in a one-pot-one-step way from a protonated piperazine . The reactions proceed at room or higher temperatures in common solvents and involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .


Molecular Structure Analysis

The InChI code for this compound is "1S/C7H14N2O2.ClH/c1-6-5-8-3-4-9 (6)7 (10)11-2;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1" . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.66 . It is stored at 4 degrees Celsius and is a powder in its physical form .

Scientific Research Applications

Degradation of Persistent Herbicides

A study on the degradation of chlorotriazine pesticides by sulfate radicals showed that organic structures similar to the tert-butyl group influence the degradation rate. This research indicates that compounds with tert-butyl groups might interact with environmental contaminants, affecting their persistence and degradation pathways (Lutze et al., 2015).

Synthesis of Piperidine Derivatives

Research focusing on the stereoselective synthesis of pipecolic acid derivatives highlighted the application of tert-butyl and piperazine functionalities in the creation of complex organic molecules. This approach could be relevant for synthesizing a wide range of biologically active compounds, including pharmaceuticals (Purkayastha et al., 2010).

Histamine H4 Receptor Ligands

A study on the development of histamine H4 receptor ligands used tert-butyl piperazine derivatives to optimize potency and bioactivity. This research suggests that modifications to the piperazine and tert-butyl groups can significantly impact the pharmacological profile of these compounds (Altenbach et al., 2008).

Endosomolytic Polymers

In the development of endosomolytic polymers , poly(amido-amine)s containing tert-amino groups and carboxyl functionalities were synthesized. These polymers, with structural elements similar to the query compound, are investigated for their potential in drug delivery systems (Ferruti et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKKNXNGNSFBHG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662441
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960283-58-3
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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